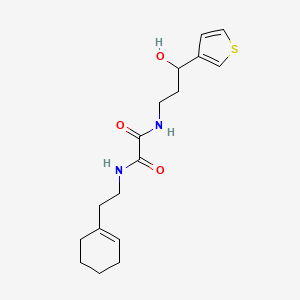

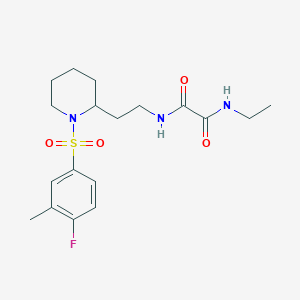

![molecular formula C19H20N2O3S B2937752 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide CAS No. 941961-03-1](/img/structure/B2937752.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves base-mediated coupling reactions of benzenesulfonyl azides with proline . This process involves N-sulfonylation and esterification of carboxylic acids in an environment-friendly one-pot tandem protocol .Molecular Structure Analysis

The molecular formula of the compound is C19H20N2O3S. The molecular weight is 356.44. Detailed molecular structure analysis would require more specific data such as X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of L-proline and L-4-hydroxyproline with substituted benzenesulfonyl chloride via bases has been reported .科学的研究の応用

Synthesis and Chemical Properties

Synthetic Methodologies and Derivatives

Researchers have developed various synthetic routes to create derivatives of quinoline and cyclopropane-containing compounds, aiming to explore their chemical properties and potential applications. For example, Szakonyi et al. (2002) described the synthesis of tetrahydro-1aH-cyclopropa[b]quinoline derivatives, highlighting a novel cyclopropanation process and the transformation into fused tetracyclic hydantoin derivatives, indicating a broad scope for structural diversification in drug synthesis Szakonyi et al., 2002.

Mechanistic Insights and Molecular Modeling

Campos Rosa et al. (2000) synthesized bis-quinolinium cyclophanes as potent blockers of the apamin-sensitive Ca(2+)-activated K(+) channel, offering insights into the synthesis and pharmacological testing of quinoline derivatives. This research includes molecular modeling to understand the differences in blocking potencies, suggesting potential applications in designing novel therapeutic agents Campos Rosa et al., 2000.

Biological and Pharmacological Applications

Anticancer and Antimicrobial Activities

Ghorab et al. (2008) explored the utility of benzenesulfonamide in synthesizing novel quinolines with potential anticancer and radioprotective properties. The study highlights the synthesis of quinolin-yl benzenesulfonamide derivatives showing cytotoxic activity, underscoring the potential of such compounds in developing new cancer therapies Ghorab et al., 2008.

Targeted Molecular Interactions

The synthesis and evaluation of N-(quinolin-8-yl) benzenesulfonamide derivatives for antimicrobial activity showcase the targeted application of these compounds. For instance, Chew et al. (2006) discussed the role of glutathione in modulating quinol-induced apoptosis, highlighting the potential of quinols in cancer treatment through the elucidation of their mechanism of action and the identification of cellular protein targets Chew et al., 2006.

Advanced Materials and Catalysis

Catalytic Applications

Dayan et al. (2013) synthesized half-sandwich ruthenium complexes containing aromatic sulfonamides, demonstrating their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives. This research not only expands the utility of quinoline derivatives in organic synthesis but also in catalysis, indicating a wide range of applications Dayan et al., 2013.

作用機序

Target of Action

Similar compounds with a benzenesulfonyl (bs) and tetrahydroquinoline (thq) structure have been found to exhibit antibacterial activity .

Mode of Action

aureus (MRSA) ATCC 43300 . The compounds were found to increase the generation of reactive oxygen species (ROS) in the treated strains .

Biochemical Pathways

It is known that similar compounds have been found to disturb the membrane architecture of bacteria, which could potentially affect various biochemical pathways .

Result of Action

Similar compounds have been found to exhibit bactericidal activity and increase the generation of ros in the treated strains .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other microorganisms and the specific conditions of the environment .

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-19(14-8-9-14)20-16-10-11-18-15(13-16)5-4-12-21(18)25(23,24)17-6-2-1-3-7-17/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCPWRFOBLOQRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

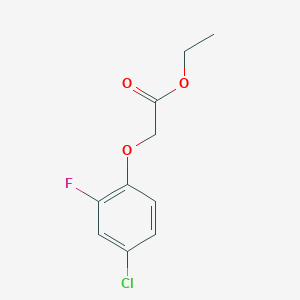

![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)

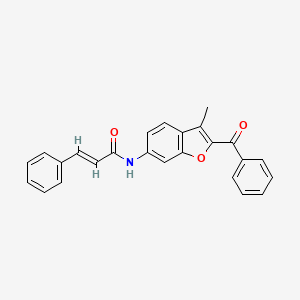

![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)

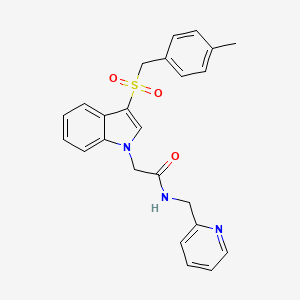

![Ethyl 4-[(4-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2937677.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2937683.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2937684.png)

![N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2937686.png)

![7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2937688.png)

![4-[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2937691.png)

![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2937692.png)